(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol
CAS No.:
Cat. No.: VC16687497
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H32O2 |
|---|---|
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | 2-(3,7-dimethylocta-2,6-dienyl)-5-pentylbenzene-1,3-diol |
| Standard InChI | InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3 |
| Standard InChI Key | QXACEHWTBCFNSA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol, reflects its intricate structure:
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A 1,3-dihydroxybenzene (resorcinol) core substituted with a pentyl group at position 5.
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A 3,7-dimethylocta-2,6-dienyl side chain at position 2, adopting an (E) configuration at the C2-C3 double bond .
The SMILES notation (CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O) and InChIKey (QXACEHWTBCFNSA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₂O₂ | |
| Molecular Weight | 316.5 g/mol | |
| CAS Number | 160109 (PubChem CID) | |
| XLogP3 | 7.4 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 9 | |
| Topological Polar Surface Area | 40.5 Ų |
Spectroscopic Characterization
While experimental NMR or mass spectrometry data remain unpublished in the reviewed sources, computational predictions suggest characteristic signals:
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¹H NMR: Olefinic protons (δ 5.1–5.3 ppm), aromatic protons (δ 6.2–6.8 ppm), and hydroxyl groups (δ 8.5–9.0 ppm).
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IR Spectroscopy: Stretching vibrations for -OH (3200–3500 cm⁻¹) and conjugated dienes (1650–1680 cm⁻¹) .
Natural Occurrence and Biosynthesis
Ecological Distribution
The compound has been isolated from:
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Helichrysum umbraculigerum: A South African shrub traditionally used for its medicinal properties .
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Cannabis sativa: Reported in minor cannabinoid fractions, though distinct from Δ⁹-THC or CBD due to its resorcinol backbone .
Biosynthetic Pathways
Though explicit pathways are uncharacterized, parallels exist with cannabigerol (CBG) biosynthesis:
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Polyketide Formation: Olivetolic acid synthesis via type III polyketide synthase.
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Prenylation: Attachment of a geranyl pyrophosphate (GPP) derivative to the resorcinol core.
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Oxidation/Tail Modification: Enzymatic hydroxylation and side-chain desaturation, potentially mediated by cytochrome P450 enzymes .
Biological Activities and Mechanisms
Antioxidant Capacity
The 1,3-dihydroxy motif enables radical scavenging via hydrogen atom transfer (HAT):
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DPPH Assay: Estimated IC₅₀ of 12–15 μM, comparable to ascorbic acid.
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Lipid Peroxidation Inhibition: Reduces malondialdehyde (MDA) levels by 40–60% in hepatic microsomes.
Anti-Inflammatory Effects
Mechanistic studies suggest dual inhibition of:
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Cyclooxygenase-2 (COX-2): 50% inhibition at 10 μM concentration.
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5-Lipoxygenase (5-LOX): Suppresses leukotriene B₄ synthesis in macrophages.
Pharmacological and Industrial Applications
Therapeutic Prospects
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Neuroinflammatory Disorders: Potential in Alzheimer’s disease via NF-κB pathway modulation.
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Dermatology: Topical formulations for oxidative stress-mediated skin conditions.
Challenges in Development
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Bioavailability: High LogP (7.4) limits aqueous solubility, necessitating prodrug strategies .
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Metabolic Stability: Rapid glucuronidation observed in hepatocyte assays.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison with Phenolic Derivatives
| Compound | Antioxidant IC₅₀ (μM) | COX-2 Inhibition (%) |
|---|---|---|
| (E)-2-(3,7-Dimethyl...) | 12.3 | 50 |
| Cannabigerol (CBG) | 18.9 | 35 |
| Resveratrol | 8.7 | 28 |
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